3-Chloro-6-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC16008506
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2 |
|---|---|
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | 3-chloro-6-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 |
| Standard InChI Key | DCGPJHYJHBAKKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC=C2Cl)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Chloro-6-methylimidazo[1,2-a]pyridine (C₈H₇ClN₂) features a bicyclic framework where the imidazole ring is fused to the pyridine ring at the 1,2- and a-positions (Figure 1). The chlorine atom at position 3 and the methyl group at position 6 create electronic and steric effects that influence reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar geometry with bond lengths consistent with aromatic character .
Table 1: Physicochemical Properties of 3-Chloro-6-methylimidazo[1,2-a]pyridine
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 166.61 g/mol | Calculated |
| Melting Point | 152–154°C | Experimental |
| Solubility | Soluble in THF, DCM, DMSO | EvitaChem |
| LogP (Partition Coefficient) | 2.3 ± 0.2 | Computational prediction |
| pKa | 4.8 (imidazole N-H) | Spectroscopic analysis |
Synthetic Methodologies
One-Pot Cyclization Strategies
A prominent synthesis route involves the cyclization of 3-bromopyridine derivatives with carbonyl compounds in tetrahydrofuran (THF) at 80–100°C. This catalyst-free method achieves yields of 65–72% after purification via silica gel chromatography. Key advantages include operational simplicity and avoidance of transition metals, reducing post-synthetic contamination risks .
Catalytic Approaches
Recent protocols employ bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE) at 150°C, achieving yields up to 85% for analogous imidazo[1,5-a]pyridines . While these conditions enhance reaction rates, they require careful handling of acidic reagents and high temperatures.
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| One-pot cyclization | THF, 80°C, 12 h | 68 | >95 | |
| Bi(OTf)₃/p-TsOH | DCE, 150°C, 18 h | 85 | 97 | |
| Pd-catalyzed coupling | Acetonitrile, 120°C, 24 h | 57 | 90 |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 3 undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with morpholine in dimethylformamide (DMF) at 60°C produces 3-morpholino-6-methylimidazo[1,2-a]pyridine in 78% yield. The methyl group at position 6 remains inert under these conditions, preserving the core structure.
Metal-Mediated Cross-Couplings
Palladium-catalyzed Suzuki-Miyaura couplings enable arylation at position 2. Using phenylboronic acid and Pd(PPh₃)₄ in acetonitrile, researchers synthesized 2-phenyl-3-chloro-6-methylimidazo[1,2-a]pyridine with 62% yield . This functionalization expands the compound’s utility in constructing complex pharmacophores.
Applications in Medicinal Chemistry
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced oral bioavailability from 12% to 58% in rat models. Sustained release over 72 h was achieved, making the compound suitable for long-acting formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume